molecular formula C14H16N2O3 B2378423 2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide CAS No. 2034545-56-5

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Cat. No.: B2378423
CAS No.: 2034545-56-5
M. Wt: 260.293
InChI Key: HRQVZZMOJSZVPM-UHFFFAOYSA-N
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Description

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . The compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Scientific Research Applications

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the reaction of 2-ethoxybenzoic acid with 5-methyl-1,2-oxazole-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an ethoxy group and an oxazole ring makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-4-6-12(13)14(17)15-8-11-9-16-19-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQVZZMOJSZVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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